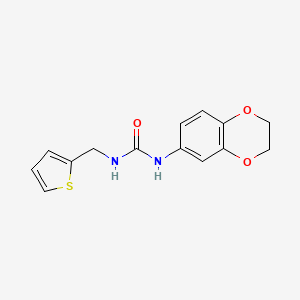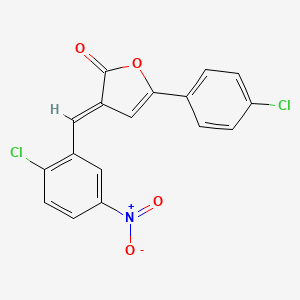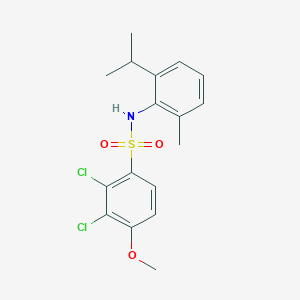![molecular formula C15H22N4O3 B4729209 N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide, commonly known as MPPEE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPEE is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MPPEE is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. MPPEE has been shown to increase the release of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPPEE has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter activity in the brain, MPPEE has been shown to have antioxidant properties and to exhibit anti-inflammatory effects. These properties may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPEE in lab experiments is that it has been well-studied and its synthesis is relatively straightforward. Additionally, MPPEE has been shown to exhibit a range of biochemical and physiological effects, which may make it a useful tool for studying various biological processes. However, one limitation of using MPPEE is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on MPPEE. One area of interest is its potential therapeutic applications for various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on the structure of MPPEE that may exhibit even greater therapeutic efficacy.
Aplicaciones Científicas De Investigación
MPPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain. MPPEE has been shown to enhance the activity of dopamine and norepinephrine, two neurotransmitters that play a key role in regulating mood and behavior.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-piperazin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-22-13-5-3-2-4-12(13)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKYOXNBBZCLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)


![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)
![N~1~-[1-(4-pyridinyl)ethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B4729173.png)

![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)
![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)